N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3,3,3-trifluoropropanamide
Description
N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3,3,3-trifluoropropanamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Properties
IUPAC Name |
N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3,3,3-trifluoropropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrF3N2O/c14-9-1-2-11-10(5-9)8(7-19-11)3-4-18-12(20)6-13(15,16)17/h1-2,5,7,19H,3-4,6H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRGHVJVXLQFGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CCNC(=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3,3,3-trifluoropropanamide typically involves the following steps:
Bromination of Indole: The starting material, indole, undergoes bromination to form 5-bromoindole. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Alkylation: The 5-bromoindole is then alkylated with 2-bromoethylamine to form N-(2-(5-bromo-1H-indol-3-yl)ethyl)amine.
Amidation: Finally, the N-(2-(5-bromo-1H-indol-3-yl)ethyl)amine is reacted with 3,3,3-trifluoropropanoyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3,3,3-trifluoropropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced, leading to different functionalized derivatives.
Amidation and Esterification: The amide group can participate in further amidation or esterification reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and catalysts like palladium.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different functionalized indoles.
Scientific Research Applications
N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3,3,3-trifluoropropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3,3,3-trifluoropropanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The trifluoropropanamide group may enhance the compound’s stability and bioavailability, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]ferulamide
- N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-p-coumaramide
- N,N’-[2,2’-(5,5’-dihydroxy-4,4’-bi-1H-indol-3-yl)diethyl]-di-p-coumaramide
Uniqueness
N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3,3,3-trifluoropropanamide is unique due to the presence of the trifluoropropanamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and may improve its interaction with biological targets compared to other similar indole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
